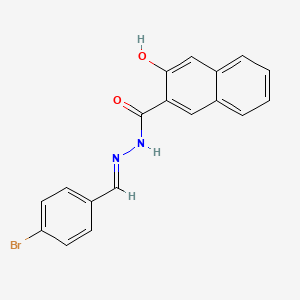

![molecular formula C11H19N5O B5536909 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes, including condensation reactions and the exploration of various substituents to enhance biological activity. For instance, Barlow et al. (1991) describe the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, highlighting the complexity and variability in synthesizing such compounds (Barlow et al., 1991). Similarly, Craciun et al. (1998) discuss the synthesis of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones, demonstrating the intricate steps involved in creating pyrimidine derivatives (Craciun et al., 1998).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interactions and potential biological activity of compounds. Gangjee et al. (2009) present the X-ray crystal structure of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, providing insights into the molecular configurations that could inform the structure of N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide (Gangjee et al., 2009).

Chemical Reactions and Properties

The reactivity and chemical behavior of compounds like N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide can be inferred from studies on similar molecules. Prek et al. (2015) describe metal-free syntheses of trisubstituted pyridines, indicating potential pathways and reactions that our compound of interest might undergo (Prek et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are key to understanding the compound's behavior in various environments. While specific studies on N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide's physical properties are not directly available, analogous compounds' investigations offer a basis for prediction.

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, pH stability, and tautomerism, are essential for predicting the compound's interactions and stability. For example, the work by Craciun et al. (1999) on the structure of a similar pyrimidinone provides valuable insights into potential tautomeric forms and chemical behaviors (Craciun et al., 1999).

Applications De Recherche Scientifique

Antimicrobial Agent Synthesis

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide and its derivatives show potential in the synthesis of antimicrobial agents. For instance, Hossan et al. (2012) synthesized various pyrimidinones, oxazinones, and derivatives as antimicrobial agents, starting from citrazinic acid, which demonstrated good antibacterial and antifungal activities (Hossan et al., 2012).

Opioid Kappa Agonists

Studies by Barlow et al. (1991) and Costello et al. (1991) involved synthesizing N-[2-(1-pyrrolidinyl)ethyl]acetamides, including those with a pyrimidinyl group, as opioid kappa agonists. These compounds showed promising biological evaluation and analgesic effects (Barlow et al., 1991), (Costello et al., 1991).

Anticancer Drug Synthesis

Research indicates the potential of this compound in synthesizing anticancer drugs. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which showed anticancer activity through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Corrosion Inhibition

Cruz et al. (2004) evaluated the electrochemical behavior of 1-(2-ethylamino)-2-methylimidazoline, a related compound, as a corrosion inhibitor in deaerated acid media. The study showed imidazoline as an efficient corrosion inhibitor, highlighting the potential of similar compounds in this application (Cruz et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O/c1-4-12-11-15-8(2)7-10(16-11)14-6-5-13-9(3)17/h7H,4-6H2,1-3H3,(H,13,17)(H2,12,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOHZYJCNRWSDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)NCCNC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)ethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)

![6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5536835.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)

![4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5536867.png)

![N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5536904.png)

![1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine](/img/structure/B5536921.png)

![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)

![2-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)pyridine](/img/structure/B5536943.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5536953.png)

![[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5536958.png)